molecular formula C16H14BrNO B1380460 4-[4-(3-Bromopropoxy)phenyl]benzonitrile CAS No. 134880-32-3

4-[4-(3-Bromopropoxy)phenyl]benzonitrile

Cat. No.: B1380460
CAS No.: 134880-32-3
M. Wt: 316.19 g/mol
InChI Key: DDXODHKNCTZEAZ-UHFFFAOYSA-N
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Description

4-[4-(3-Bromopropoxy)phenyl]benzonitrile is an organic compound with the molecular formula C16H14BrNO and a molecular weight of 316.19 g/mol. This compound is used in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Bromopropoxy)phenyl]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Bromopropoxy)phenyl]benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

4-[4-(3-Bromopropoxy)phenyl]benzonitrile is utilized in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(3-Bromopropoxy)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-Chloropropoxy)phenyl]benzonitrile
  • 4-[4-(3-Fluoropropoxy)phenyl]benzonitrile
  • 4-[4-(3-Iodopropoxy)phenyl]benzonitrile

Uniqueness

4-[4-(3-Bromopropoxy)phenyl]benzonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[4-(3-bromopropoxy)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c17-10-1-11-19-16-8-6-15(7-9-16)14-4-2-13(12-18)3-5-14/h2-9H,1,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXODHKNCTZEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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